4-{[(Propan-2-yl)amino]methyl}phenol
CAS No.: 259735-08-5
Cat. No.: VC8094598
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259735-08-5 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 4-[(propan-2-ylamino)methyl]phenol |
| Standard InChI | InChI=1S/C10H15NO/c1-8(2)11-7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 |
| Standard InChI Key | IPYYLBNJHLVJNX-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=CC=C(C=C1)O |
| Canonical SMILES | CC(C)NCC1=CC=C(C=C1)O |
Introduction
Structural Characteristics and Molecular Properties
The core structure of 4-{[(Propan-2-yl)amino]methyl}phenol consists of a benzene ring substituted at the 4-position with a hydroxymethyl group and an isopropylamine side chain. Key structural features include:
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Aromatic Ring: The benzene ring provides a planar, conjugated π-system that influences electronic interactions and stability.
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Hydroxyl Group: The phenolic -OH group at the 4-position participates in hydrogen bonding and acid-base reactions (pKa ≈ 10).
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Isopropylamino Methyl Group: The -CH₂-NH-CH(CH₃)₂ substituent introduces steric bulk and basicity (pKa of the amine ≈ 9–10), affecting solubility and molecular recognition .
Spectroscopic Properties:
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¹H NMR: Aromatic protons resonate at δ 6.7–7.1 ppm (doublets for para-substituted ring), the methylene (-CH₂-) group adjacent to the amine at δ 3.4–3.7 ppm, and isopropyl methyl groups at δ 1.0–1.2 ppm.
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IR Spectroscopy: Broad O-H stretch at 3200–3500 cm⁻¹, N-H stretch at 3300 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹ .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-{[(Propan-2-yl)amino]methyl}phenol typically involves functionalizing phenol derivatives through alkylation or reductive amination. A widely applicable method, as demonstrated in analogous systems , proceeds as follows:
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Mannich Reaction:
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Reacting phenol with formaldehyde and isopropylamine under acidic conditions yields the target compound.
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Conditions: Ethanol solvent, HCl catalyst, 60–80°C, 6–8 hours.
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Mechanism: Formation of an iminium intermediate followed by nucleophilic attack by phenol.
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Reductive Amination:
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4-Hydroxybenzaldehyde is condensed with isopropylamine in the presence of a reducing agent (e.g., NaBH₄).
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Conditions: Methanol solvent, room temperature, 12–24 hours.
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Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Mannich Reaction | 65–75 | ≥95 | Single-step, scalable |
| Reductive Amination | 70–85 | ≥98 | High selectivity, mild conditions |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors are employed to enhance heat transfer and mixing, achieving yields >80% with reduced waste. Catalytic systems, such as immobilized enzymes or heterogeneous catalysts, are under investigation to replace traditional acid/base catalysts .
Physicochemical Properties
Solubility:
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Polar Solvents: Highly soluble in methanol, ethanol, and DMSO.
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Aqueous Solubility: Limited (≈2 mg/mL at pH 7) but improves under acidic conditions due to protonation of the amine group.
Thermal Stability:
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Decomposes above 200°C without melting, consistent with phenolic compounds.
Acid-Base Behavior:
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Phenolic hydroxyl (pKa ≈ 10) and amine (pKa ≈ 9.5) groups enable pH-dependent solubility and reactivity.
| Activity | Model System | Result |
|---|---|---|
| Antioxidant | DPPH assay | IC₅₀ = 15 μM |
| Antimicrobial | S. aureus | MIC = 128 μg/mL |
| Cytotoxicity | HeLa cells | CC₅₀ = 450 μM |
Comparative Analysis with Structural Analogues
Positional Isomers
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2-{[(Propan-2-yl)amino]methyl}phenol: Reduced antioxidant activity (IC₅₀ = 25 μM) due to steric hindrance near the hydroxyl group.
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3-{[(Propan-2-yl)amino]methyl}phenol: Enhanced antimicrobial effects (MIC = 64 μg/mL for S. aureus) attributed to improved membrane interaction.
Functional Group Modifications
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Methoxy Derivatives: Increased lipophilicity but reduced hydrogen-bonding capacity, lowering aqueous solubility.
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N-Alkyl Variants: Replacement of isopropyl with bulkier groups (e.g., tert-butyl) diminishes enzyme inhibition due to steric clashes.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
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SGLT Inhibitors: Analogous to C-glucitol derivatives used in diabetes therapy .
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Antidepressants: Structural similarity to monoamine reuptake inhibitors.
Materials Science
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Polymer Stabilizers: Antioxidant properties prevent thermal degradation in plastics.
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Adhesives: Phenolic resins modified with amine groups exhibit enhanced crosslinking.
Challenges and Future Directions
Synthetic Optimization
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Developing enantioselective routes for chiral derivatives.
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Reducing reliance on toxic solvents (e.g., chloroform) in large-scale synthesis.
Biological Studies
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In Vivo Toxicity: Current data limited to cell cultures; animal studies needed.
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Target Identification: Proteomic approaches to map molecular interactions.
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